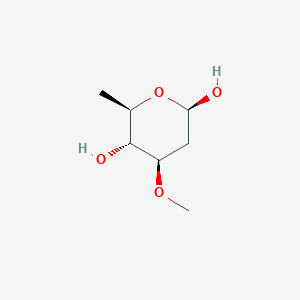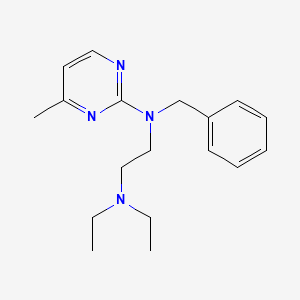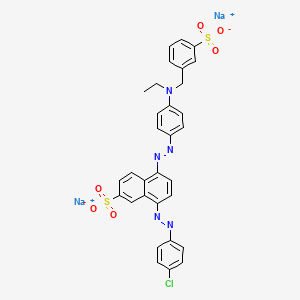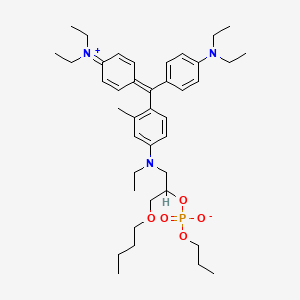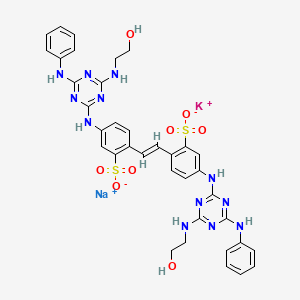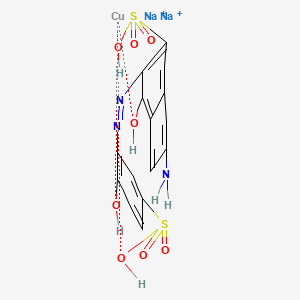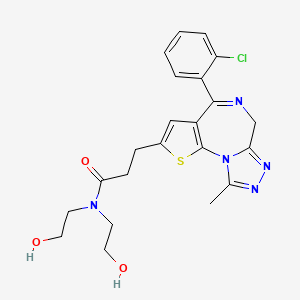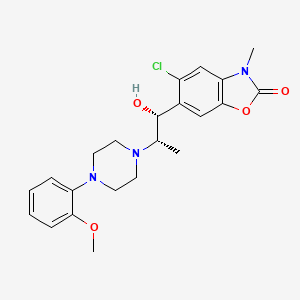
2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- is a complex organic compound that belongs to the class of benzoxazolones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- typically involves multi-step organic reactions. The starting materials often include substituted benzoxazolones and piperazine derivatives. The reaction conditions may involve:
Catalysts: Commonly used catalysts include acids or bases to facilitate the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol are often used.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
2(3H)-Benzoxazolone: The parent compound with similar structural features.
5-Chloro-2(3H)-benzoxazolone: A chlorinated derivative with comparable properties.
6-(1-Hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)-3-methyl-2(3H)-benzoxazolone: A closely related compound with slight structural variations.
Uniqueness
The uniqueness of 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
132634-46-9 |
|---|---|
分子式 |
C22H26ClN3O4 |
分子量 |
431.9 g/mol |
IUPAC名 |
5-chloro-6-[(1R,2S)-1-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C22H26ClN3O4/c1-14(21(27)15-12-20-18(13-16(15)23)24(2)22(28)30-20)25-8-10-26(11-9-25)17-6-4-5-7-19(17)29-3/h4-7,12-14,21,27H,8-11H2,1-3H3/t14-,21-/m0/s1 |
InChIキー |
XZCLQIAOXQXJGJ-QKKBWIMNSA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=CC2=C(C=C1Cl)N(C(=O)O2)C)O)N3CCN(CC3)C4=CC=CC=C4OC |
正規SMILES |
CC(C(C1=CC2=C(C=C1Cl)N(C(=O)O2)C)O)N3CCN(CC3)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




